molecular formula C16H14O6 B12308421 6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one

6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one

Cat. No.: B12308421
M. Wt: 302.28 g/mol
InChI Key: KCZDVVIQRZQQQU-UHFFFAOYSA-N
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Description

Pterocarpadiol B is a rare 6a,11b-dihydroxypterocarpan, a type of natural compound isolated from the twigs and leaves of Derris robusta This compound belongs to the pterocarpan family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterocarpadiol B is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves extracting the compound from the ethanol extract of the twigs and leaves of Derris robusta . The structure of Pterocarpadiol B is elucidated using extensive spectroscopic analysis, including NMR and mass spectrometry .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Pterocarpadiol B due to its rarity and the complexity of its extraction process. Most of the available compound is obtained through small-scale extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions: Pterocarpadiol B can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically studied to understand the compound’s reactivity and potential modifications for enhanced biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Pterocarpadiol B.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Various nucleophiles can be used to substitute functional groups in Pterocarpadiol B under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

  • Pterocarpadiol A
  • Pterocarpadiol C
  • Pterocarpadiol D

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

6a,11b-dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one

InChI

InChI=1S/C16H14O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-7,14,18-19H,8H2,1H3

InChI Key

KCZDVVIQRZQQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(COC4=CC(=O)C=CC4(C3O2)O)O

Origin of Product

United States

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